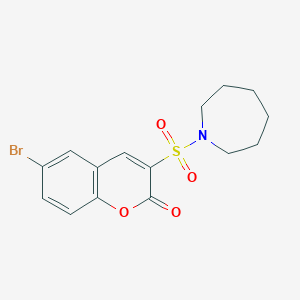
3-(azepan-1-ylsulfonyl)-6-bromo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(azepan-1-ylsulfonyl)-6-bromo-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins . The azepan-1-ylsulfonyl group is a common functional group in medicinal chemistry, often used to improve the pharmacokinetic properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would consist of a chromen-2-one core, with a bromine atom at the 6-position and an azepan-1-ylsulfonyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, similar compounds with an azepan-1-ylsulfonyl group have a molecular weight around 254.35 g/mol and are typically solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(azepan-1-ylsulfonyl)-6-bromo-2H-chromen-2-one plays a significant role in the synthesis of heterocyclic compounds, which are crucial for developing therapeutic agents. The compound's structure is useful for synthesizing various derivatives that exhibit a wide range of pharmacological properties. For instance, azepane-based motifs, including 3-(azepan-1-ylsulfonyl)-6-bromo-2H-chromen-2-one, have demonstrated a high degree of structural diversity, making them valuable for discovering new therapeutic agents. Azepane derivatives have been shown to possess a variety of pharmacological properties and have been widely used to treat different types of diseases, highlighting their significance in drug discovery (Gao-Feng Zha et al., 2019).
Role in Pharmaceutical Development
The structural diversity and substitution patterns of nitrogen heterocycles, including compounds like 3-(azepan-1-ylsulfonyl)-6-bromo-2H-chromen-2-one, are essential in pharmaceutical development. Nitrogen heterocycles are among the most significant structural components of pharmaceuticals, with a vast majority of small-molecule drugs containing a nitrogen heterocycle. The analysis of FDA-approved drugs reveals the importance of these structures in developing effective therapeutic agents. This highlights the potential of 3-(azepan-1-ylsulfonyl)-6-bromo-2H-chromen-2-one in contributing to the synthesis of new drugs with diverse biological activities (Edon Vitaku et al., 2014).
Contributions to Organic Chemistry Research
The compound is also relevant in organic chemistry research, particularly in the study and development of synthetic protocols. For example, studies on 6H-benzo[c]chromen-6-ones, which share structural similarities with 3-(azepan-1-ylsulfonyl)-6-bromo-2H-chromen-2-one, have provided insights into efficient and simple synthetic procedures. These procedures are crucial for producing biologically active compounds and have applications in creating materials with potential therapeutic uses. The synthesis and application of azines, including azepine derivatives, illustrate the compound's contribution to advancing organic chemistry and developing novel synthetic strategies (Ofentse Mazimba, 2016).
Exploration of Biological Properties
Future Directions
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLZFVNIWZETLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

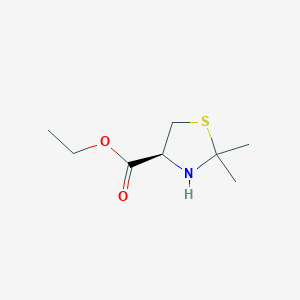

![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide](/img/no-structure.png)
![1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2594751.png)

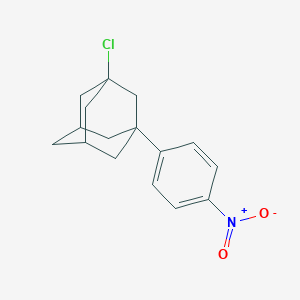
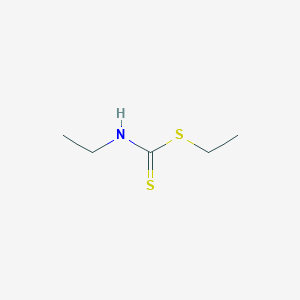
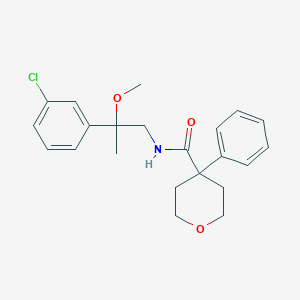
![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)

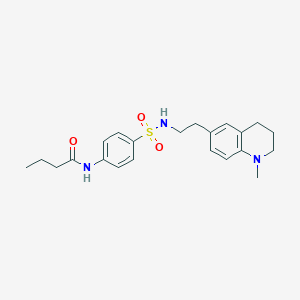
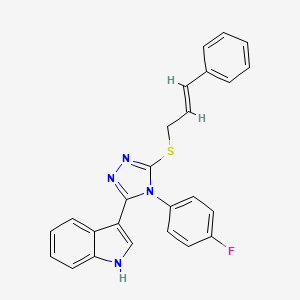
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone](/img/structure/B2594768.png)